Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-iodobenzaldehyde with methyl acetoacetate and thiourea under microwave irradiation. This reaction is promoted by iodine and conducted under solvent-free conditions, resulting in high yield and good purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to scale up the synthesis. This includes controlling the temperature, pressure, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate: Similar in structure but contains a pyrimidine ring instead of an oxirane ring.
4-Iodothioanisole: Contains an iodophenyl group but lacks the oxirane and carboxylate functionalities.
Properties
Molecular Formula |
C11H11IO3 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
methyl 3-(4-iodophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11IO3/c1-11(9(15-11)10(13)14-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 |
InChI Key |
SCQSSHLFRSASFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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